6-(4-Ethylphenyl)pyrimidin-4-amine
Overview
Description
6-(4-Ethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Reaction Studies
Reactions of pyrimidine derivatives, including compounds similar to 6-(4-Ethylphenyl)pyrimidin-4-amine, have been explored for their catalytic properties and reaction mechanisms. For instance, the study of reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols provided insights into regio- and stereoselective addition reactions, which could be relevant for understanding the chemical behavior of this compound (Čikotienė et al., 2007).
Molecular Recognition and Binding
The synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, including pyrimidinone derivatives, were explored. These compounds, due to their base pairing and ammonium electrostatic binding subunits, can act as efficient receptors for complexation of specific substrates (Furuta et al., 1991).
Tyrosine Kinase Inhibition
4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780 and its analogs, which are structurally related to this compound, have shown potent inhibition of tyrosine kinase activity in epidermal growth factor receptor (EGFR). These findings are significant in the context of cancer research, as EGFR is a key target in many cancer therapies (Rewcastle et al., 1998).
Synthesis and Transformation of Pyrimidine Derivatives
The synthesis of substituted pyrimido[4,5-d]pyrimidones from enaminouracil, including transformations relevant to pyrimidine derivatives like this compound, was explored. This research provides insights into novel synthetic pathways and potential applications in medicinal chemistry (Hamama et al., 2012).
Synthesis and Pharmacological Screening
The synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines have been conducted, which relates to the structural class of this compound. Such studies are crucial in identifying potential therapeutic applications of these compounds (Kumar et al., 2017).
Transformation into Pyrimidine Derivatives
6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into various amino-derivatives, providing a framework for understanding the chemical transformations that this compound might undergo (Botta et al., 1985).
Properties
IUPAC Name |
6-(4-ethylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUCYPSJUGGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.